(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid
Description
This compound is a chiral, Fmoc-protected amino acid derivative with a branched aliphatic side chain. Its structure features:
- Fmoc group: A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
- Stereochemistry: The (2R) and (2S) configurations at the α-carbon and the adjacent amide bond, respectively, confer stereochemical specificity, critical for peptide folding and biological activity.
- Side chain: A 3-methylbutanoyl group introduces steric bulk and hydrophobicity, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20+/m1/s1 |
InChI Key |
KQZMZNLKVKGMJS-VLIAUNLRSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C23H26N2O5
- Molecular Weight: Approximately 410.5 g/mol
- Key Functional Groups:
- Fluorenylmethoxycarbonyl (Fmoc) protective group
- Amino acid backbone with stereochemistry (2R and 2S centers)
- Propanoic acid moiety
- Applications: Used primarily as a protected amino acid in solid-phase peptide synthesis and related biochemical research.
Preparation Methods
General Synthetic Strategy
The synthesis of (2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid generally involves:
- Protection of the amino group of the parent amino acid with the Fmoc group.
- Formation of the amide bond linking the protected amino acid to another amino acid or derivative.
- Purification and isolation of the final product.
The synthesis often starts from commercially available amino acids such as leucine derivatives or protected amino acid esters.
Detailed Preparation via Fmoc Protection and Amide Bond Formation
Step 1: Preparation of Fmoc-Protected Amino Acid Intermediate
- Reactants:
- Leucine or a related amino acid (e.g., (2S)-2-amino-3-methylbutanoic acid)
- 9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
- Reaction Conditions:
- Base such as sodium bicarbonate (NaHCO3) in aqueous medium
- Organic solvent such as acetone for solubilizing reactants
- Stirring at room temperature overnight
- Process:
The amino acid reacts with Fmoc-OSu to form the Fmoc-protected amino acid intermediate (Fmoc-Leu-OH). - Workup:
- Removal of acetone by evaporation
- Extraction with ethyl acetate
- Acidification to precipitate the product
- Washing and drying to obtain pure Fmoc-protected amino acid
Step 2: Coupling to Form the Target Compound
- Reactants:
- Fmoc-protected amino acid intermediate from Step 1
- (2R)-2-Aminopropanoic acid (alanine derivative) or its activated form
- Coupling agents or catalysts such as pyridinium p-toluenesulfonate (PPTS)
- Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Reflux conditions for 0.5 to 50 hours (typically around 8 hours)
- Molar ratios: Fmoc intermediate to acetal reagent approx. 1:10; catalyst around 0.1–0.5 equivalents
- Process:
The Fmoc-protected amino acid intermediate is coupled with the amino acid derivative to form the amide bond, yielding the protected dipeptide acid. - Workup:
- Concentration of reaction mixture
- Dissolution in ethyl acetate and washing with ferric chloride solution to remove impurities
- Drying over anhydrous agents
- Filtration and recrystallization in Sherwood oil and ethyl acetate to purify the product
- Yield: Approximately 65% under optimized conditions
Alternative Synthetic Approaches
- Mixed Anhydride Method:
The Fmoc amino acid azides can be synthesized via the mixed anhydride method, which involves activating the carboxyl group of the amino acid to form a reactive intermediate that can be converted to azides and subsequently coupled. This method is documented for Fmoc amino acid derivatives and can be adapted for the target compound to improve yields and purity.
Summary of Preparation Method Parameters
| Step | Reactants and Reagents | Solvent | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Fmoc Protection | Amino acid (e.g., leucine), Fmoc-OSu, NaHCO3 | Water/Acetone | None (base used) | Stirring overnight, room temp | High (quantitative) | Formation of Fmoc-protected amino acid |
| 2. Coupling | Fmoc-protected amino acid, amino acid derivative | Tetrahydrofuran (THF) | Pyridinium p-toluenesulfonate (PPTS) | Reflux 8 h | ~65% | Purification by recrystallization |
Research Findings and Notes
- The use of pyridinium p-toluenesulfonate as a catalyst in the coupling step enhances the reaction rate and yield by promoting amide bond formation under mild reflux conditions.
- Reflux duration and molar ratios are critical parameters; too short reflux or insufficient catalyst reduces yield.
- Purification involving ferric chloride washes removes colored impurities and improves product purity.
- The Fmoc protective group is stable under the reaction conditions but can be removed later under basic conditions (e.g., piperidine treatment) for further peptide synthesis steps.
- The stereochemical integrity of both chiral centers (2R and 2S) is maintained throughout the synthesis, which is essential for biological activity and peptide functionality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl ring, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where the Fmoc group can be replaced with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protective group, allowing for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based drugs and biomolecules.
Medicine
In medicine, the compound is utilized in the development of peptide-based therapeutics. These therapeutics have applications in treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of (2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the peptide to fold into its active conformation.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related Fmoc-protected amino acids (Table 1):
Key Observations :
Steric Effects: The target compound’s 3-methylbutanoyl group creates greater steric hindrance compared to the linear hydroxyethylsulfanyl group in , reducing its reactivity in nucleophilic acyl substitution reactions.
Solubility : The hydroxyethylsulfanyl derivative exhibits moderate solubility in polar solvents due to its thioether and hydroxyl groups, whereas the target compound’s hydrophobicity limits solubility to strongly polar solvents like DMF.
Synthetic Utility : The propargylthio analog is tailored for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) but suffers from lower synthetic yields (39%) due to side reactions during alkyne incorporation.
Biological Relevance : The indole-formyl derivative is designed for receptor-binding studies but requires specialized purification (SFC) to isolate enantiomers, unlike the target compound’s straightforward crystallization .
Spectral and Physicochemical Data
- NMR Shifts : The target compound’s $ ^1H $-NMR shows distinct signals for the methyl branches (δ 0.9–1.1 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) . In contrast, the hydroxyethylsulfanyl analog displays downfield shifts for −CH$2$−S (δ 2.6–2.9 ppm) and −CH$2$−O (δ 3.54 ppm).
- Melting Points : The target compound melts at 116–117°C , higher than the propargylthio derivative (98–100°C) due to stronger van der Waals interactions in the crystalline lattice.
Biological Activity
(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid, commonly referred to as an Fmoc-protected amino acid, plays a significant role in peptide synthesis and medicinal chemistry. Its structure includes the fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability and facilitates the synthesis of complex peptides.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.5 g/mol
- IUPAC Name : this compound
- InChI Key : KQZMZNLKVKGMJS-VLIAUNLRSA-N
The biological activity of this compound is primarily attributed to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing side reactions. Upon completion of the peptide assembly, the Fmoc group is removed, allowing the peptide to adopt its functional conformation. This process is crucial for developing biologically active peptides that can interact with specific molecular targets, such as enzymes and receptors.
Biological Activity and Applications
- Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc group is favored due to its stability and ease of removal under basic conditions .
-
Therapeutic Potential : Peptides synthesized using this compound have shown potential in various therapeutic applications, including:
- Cancer Treatment : Certain peptides have been designed to target cancer cells selectively.
- Antibiotic Development : Peptides synthesized from this compound may exhibit antimicrobial properties.
- Research Applications : The compound serves as a building block in combinatorial chemistry for drug discovery and development. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets .
Study 1: Peptide-Based Cancer Therapeutics
A study demonstrated the efficacy of peptides synthesized using Fmoc-protected amino acids in targeting specific cancer cells. These peptides were designed to bind selectively to receptors overexpressed on cancer cells, leading to apoptosis while sparing normal cells.
Study 2: Antimicrobial Peptides
Research into antimicrobial peptides synthesized from this compound revealed significant activity against various bacterial strains. The mechanism involved disrupting bacterial membranes, showcasing the potential for developing new antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Fmoc-Lysine | C15H18N2O4 | Commonly used amino acid derivative with similar protective group |
| Fmoc-Glycine | C11H13N1O3 | Another common building block in peptide synthesis |
| Fmoc-Threonine | C15H19N1O4 | Contains hydroxyl group for additional reactivity |
Q & A
Q. What are the key steps for synthesizing (2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid?
- Methodological Answer : Synthesis typically involves coupling Fmoc-protected amino acids. For example:
- Step 1 : React Fmoc-2’-formyl-L-tryptophan with HCl∙H₂N-Xxx-OMe ester under reductive amination conditions to form an intermediate .
- Step 2 : Activate the carboxylic acid group using coupling agents like EDC∙HCl and HOBt in the presence of pyridine, followed by reaction with a secondary amine for 48 hours at room temperature .
- Step 3 : Purify via solvent extraction (e.g., ethyl acetate and brine) and filtration. Monitor purity using HPLC (>99%) and confirm structure via ¹H NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC : Assess purity (e.g., 99.76% as reported for analogs) using C18 columns and gradient elution .
- ¹H/¹³C NMR : Confirm stereochemistry and functional groups. For example, Fmoc protons appear as distinct aromatic signals at δ 7.3–7.8 ppm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., observed [M+H]⁺ = 401.45 for analogs) .
Q. How is the Fmoc group removed during peptide synthesis?
- Methodological Answer : Use 20% piperidine in DMF for 30 minutes, which cleaves the Fmoc group via β-elimination. Monitor deprotection by UV absorbance at 301 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in coupling efficiency during solid-phase synthesis with this compound?
- Methodological Answer :
- Optimize Coupling Conditions : Use dual activation (e.g., EDC/HOBt) at 0°C to minimize racemization. For sterically hindered residues, extend reaction time to 24 hours .
- Monitor Reaction Progress : Employ Kaiser test or LC-MS to detect unreacted amines. Adjust equivalents of coupling reagents (e.g., 3–5× molar excess) .
- Address Stereochemical Integrity : Use chiral HPLC to detect epimerization. If detected, switch to low-temperature coupling or alternative reagents like PyAOP .
Q. What strategies mitigate side reactions during Fmoc-based synthesis of branched peptides?
- Methodological Answer :
- Side Reaction : Fmoc cleavage under acidic conditions.
- Mitigation : Avoid TFA during resin cleavage; use tert-butyl-based protecting groups for side chains .
- Side Reaction : Aggregation during chain elongation.
- Mitigation : Incorporate pseudoproline dipeptides or use DMSO as a cosolvent to improve solubility .
Q. How can researchers interpret conflicting NMR data for fluorinated derivatives of this compound?
- Methodological Answer :
- Fluorine Effects : ¹⁹F NMR (e.g., δ -110 to -120 ppm for CF₃ groups) helps resolve fluorinated analogs. Cross-reference with ¹H-¹³C HSQC to assign overlapping signals .
- Dynamic Effects : Low-temperature NMR (e.g., -40°C) reduces conformational exchange broadening in flexible regions .
Methodological Challenges & Solutions
Q. What are the best practices for purifying this compound to >99% purity?
- Methodological Answer :
- Reverse-Phase Chromatography : Use C18 columns with acetonitrile/water (0.1% TFA) gradients. For analogs, retention times range from 12–15 minutes .
- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline products. Confirm crystal structure via X-ray diffraction if available .
Q. How does the introduction of fluorinated groups (e.g., CF₃) alter the compound’s reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity of adjacent carbonyl groups, accelerating nucleophilic attacks (e.g., in peptide bond formation).
- Stability : Fluorinated analogs may exhibit enhanced metabolic stability in biological assays, as seen in p53-derived peptide studies .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
